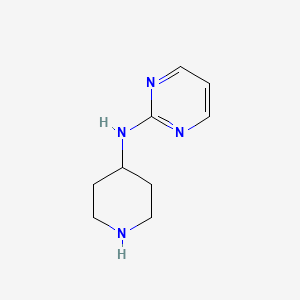

N-(Piperidin-4-yl)pyrimidin-2-amine

Description

BenchChem offers high-quality N-(Piperidin-4-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPSCRCCYZGOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593241 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69385-85-9 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Piperidin-4-yl)pyrimidin-2-amine, with CAS number 69385-85-9, is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry, as it is present in a variety of biologically active molecules. The 2-aminopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, while the piperidine group can influence solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the available information on N-(Piperidin-4-yl)pyrimidin-2-amine, including its chemical properties, a plausible synthetic route, and its potential biological activities based on the study of structurally related compounds. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Chemical Properties and Synthesis

N-(Piperidin-4-yl)pyrimidin-2-amine is a small molecule with the potential for further chemical modification to explore its structure-activity relationship (SAR).

Table 1: Physicochemical Properties of N-(Piperidin-4-yl)pyrimidin-2-amine

| Property | Value | Source |

| CAS Number | 69385-85-9 | [1] |

| Molecular Formula | C₉H₁₄N₄ | Generic |

| Molecular Weight | 178.24 g/mol | Generic |

| Canonical SMILES | C1CN(CCC1)C2=NC=CC=N2 | Generic |

| InChI Key | AOQWLUWWMVCOIE-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white solid (predicted) | Generic |

| Solubility | Soluble in DMSO and methanol (predicted) | Generic |

Proposed Synthetic Route

A proposed two-step synthesis starts from the commercially available 2,4-dichloropyrimidine. The first step involves the selective reaction of one of the chloro groups with a protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The second chlorine atom can then be removed via catalytic hydrogenation. Finally, deprotection of the piperidine nitrogen yields the target compound.

Experimental Protocol: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

Materials:

-

2,4-Dichloropyrimidine

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

Palladium on carbon (10% Pd/C)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.

Step 2: Synthesis of tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

-

Dissolve the product from Step 1 in ethanol.

-

Add triethylamine (2.0 eq) and a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

-

Dissolve the product from Step 2 in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield N-(Piperidin-4-yl)pyrimidin-2-amine.

Potential Biological Activities and Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The combination of a pyrimidine ring and a piperidine moiety in N-(Piperidin-4-yl)pyrimidin-2-amine suggests its potential as a scaffold for developing therapeutics targeting a range of biological pathways.

Kinase Inhibition

Numerous 2-aminopyrimidine derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

-

Polo-like Kinase 4 (PLK4) Inhibition: A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. These compounds have shown high inhibitory activity against PLK4 and excellent antiproliferative activity against breast cancer cells.[3]

-

Akt Kinase Inhibition: Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been discovered as orally bioavailable and potent inhibitors of Akt kinases.[4][5]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been synthesized as potent CDK2 inhibitors for cancer therapy.[6]

Wnt/β-Catenin Signaling Pathway

A structurally related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and osteoporosis. An agonist of this pathway could have therapeutic potential in conditions requiring tissue regeneration, such as bone fractures.

Experimental Protocols for Biological Evaluation

To assess the biological activity of N-(Piperidin-4-yl)pyrimidin-2-amine and its derivatives, a series of in vitro and cell-based assays can be employed.

General Workflow for Biological Screening

In Vitro Kinase Inhibition Assay (Generic Protocol)

Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The kinase activity is typically quantified by measuring the phosphorylation of a substrate, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., containing MgCl₂, DTT, BSA)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay, or phospho-specific antibody)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the assay buffer, the kinase, and the substrate.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-Catenin Pathway Reporter Gene Assay

Principle: This cell-based assay is used to measure the activation of the Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the pathway leads to the expression of luciferase, which can be quantified.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TCF/LEF reporter plasmid (e.g., TOPFlash)

-

Control plasmid (e.g., FOPFlash with a mutated TCF/LEF binding site)

-

Transfection reagent

-

Test compound

-

Wnt3a conditioned medium (as a positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TOPFlash (or FOPFlash for control) reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a positive control (Wnt3a conditioned medium) and a vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for the compound.

Data Presentation

While quantitative biological data for N-(Piperidin-4-yl)pyrimidin-2-amine is not available in the public domain, the following table presents data for some related 2-aminopyrimidine derivatives to provide a context for potential activity.

Table 2: Biological Activity of Selected 2-Aminopyrimidine Derivatives

| Compound/Derivative Class | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Pyrimidin-2-amine derivatives | PLK4 Inhibition | 0.0067 µM (for compound 8h) | [3] |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt Kinase Inhibition | 3-8 nM (for AZD5363) | [5] |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 Inhibition | 64.42 nM (for compound 7l) | [6] |

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase Inhibition | EC₅₀ in single-digit nanomolar concentrations | [8] |

| (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine | Wnt/β-catenin Agonist | Data not specified in abstract | [7] |

Conclusion

N-(Piperidin-4-yl)pyrimidin-2-amine is a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on related 2-aminopyrimidine derivatives, this compound and its analogues are likely to exhibit interesting biological activities, particularly as kinase inhibitors or modulators of key signaling pathways such as the Wnt/β-catenin pathway. The synthetic route proposed in this guide is feasible and relies on well-established chemical transformations. The provided experimental protocols for biological evaluation offer a starting point for researchers to investigate the therapeutic potential of this compound class. Further studies, including synthesis of a focused library of derivatives and comprehensive biological screening, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further drug development.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride [cymitquimica.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(Piperidin-4-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic amine, N-(Piperidin-4-yl)pyrimidin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating available data, outlining relevant experimental methodologies, and providing visualizations of pertinent concepts.

Core Physicochemical Properties

N-(Piperidin-4-yl)pyrimidin-2-amine, a molecule featuring a pyrimidine ring linked to a piperidine moiety, possesses characteristics inherent to both structural components. The following tables summarize the available quantitative data for this compound. It is important to note that much of the publicly available data is predicted through computational models and should be confirmed through experimental validation.

Table 1: General and Structural Information

| Property | Value | Source |

| IUPAC Name | N-(Piperidin-4-yl)pyrimidin-2-amine | N/A |

| CAS Number | 69385-85-9 | [1] |

| Molecular Formula | C₉H₁₄N₄ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Canonical SMILES | C1CN(CCC1)C2=NC=CC=N2 | N/A |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 345.3 °C at 760 mmHg | N/A |

| Density | 1.158 g/cm³ | N/A |

| Flash Point | 162.6 °C | N/A |

| XLogP3 | 0.6 | N/A |

| Polar Surface Area (PSA) | 49.8 Ų | N/A |

| pKa | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments that can be employed to validate the predicted data for N-(Piperidin-4-yl)pyrimidin-2-amine.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

-

A small, finely powdered sample of N-(Piperidin-4-yl)pyrimidin-2-amine is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for formulation and bioavailability studies.

Methodology: Shake-Flask Method

-

An excess amount of N-(Piperidin-4-yl)pyrimidin-2-amine is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the behavior of a drug in physiological environments.

Methodology: Potentiometric Titration

-

A known concentration of N-(Piperidin-4-yl)pyrimidin-2-amine is dissolved in water or a co-solvent system.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the amine are equal.

Biological Context and Potential Signaling Pathways

While specific biological targets for N-(Piperidin-4-yl)pyrimidin-2-amine are not extensively documented in publicly available literature, the 2-aminopyrimidine scaffold is a common feature in a variety of kinase inhibitors.[3][4][5][6][7][8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

One of the most critical signaling pathways in cancer is the PI3K/Akt pathway, which is frequently activated in various tumors and promotes cell survival, proliferation, and growth. Several inhibitors targeting kinases within this pathway incorporate the 2-aminopyrimidine moiety. Therefore, it is plausible that N-(Piperidin-4-yl)pyrimidin-2-amine or its derivatives could exhibit activity towards kinases in this pathway.

Below is a generalized diagram of the PI3K/Akt signaling pathway, which represents a potential, though not confirmed, area of biological activity for compounds with a 2-aminopyrimidine core.

Caption: A representative diagram of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like N-(Piperidin-4-yl)pyrimidin-2-amine.

Caption: A typical workflow for physicochemical characterization.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride [cymitquimica.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]

- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Piperidin-4-yl)pyrimidin-2-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of N-(Piperidin-4-yl)pyrimidin-2-amine. This compound is a heterocyclic amine that incorporates both a pyrimidine and a piperidine scaffold, structural motifs prevalent in medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of N-(Piperidin-4-yl)pyrimidin-2-amine and its common salt form are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₉H₁₄N₄ | C₉H₁₅ClN₄ | [1] |

| Molecular Weight | 178.24 g/mol | 214.70 g/mol | [1] |

| Exact Mass | 178.121841 u | 214.6952 u | [1][2] |

| CAS Number | 69385-85-9 | 950649-10-2 | [2][3] |

Synthesis and Characterization

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine from 2-chloropyrimidine and 4-aminopiperidine.

Materials:

-

2-chloropyrimidine

-

4-aminopiperidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add a base such as triethylamine (1.2 equivalents) to the solution.

-

To this stirring mixture, add a solution of 2-chloropyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress using TLC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If a precipitate forms, it can be filtered and washed. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure N-(Piperidin-4-yl)pyrimidin-2-amine.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum to confirm the presence of signals corresponding to the pyrimidine and piperidine protons, noting their chemical shifts, multiplicities, and integrations.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to identify the number of unique carbon environments, which should be consistent with the proposed structure.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Data Interpretation: Determine the molecular weight by observing the [M+H]⁺ ion in the mass spectrum. High-resolution mass spectrometry can be used to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, often acting as kinase inhibitors. For instance, various substituted piperidinyl-aminopyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4][5]

The general mechanism for kinase inhibition by such compounds involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a typical workflow for assessing the biological activity of a novel compound like N-(Piperidin-4-yl)pyrimidin-2-amine.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of N-(Piperidin-4-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the solubility and stability of N-(Piperidin-4-yl)pyrimidin-2-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical considerations based on its structural motifs (aminopyrimidine and piperidine), data from analogous compounds, and detailed experimental protocols for determining these properties.

Introduction

N-(Piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine moiety linked to a piperidine ring. This structural combination is of interest in medicinal chemistry, as both aminopyrimidines and piperidines are common scaffolds in biologically active molecules. Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, impacting its formulation, bioavailability, and shelf-life.

The aminopyrimidine group can participate in hydrogen bonding and may act as a kinase hinge-binder in various signaling pathways. The piperidine ring, with its basic nitrogen atom, significantly influences the compound's physicochemical properties, particularly its aqueous solubility at different pH values.

Solubility Profile

The solubility of N-(Piperidin-4-yl)pyrimidin-2-amine is expected to be highly dependent on the pH of the medium. The basic nitrogen on the piperidine ring (with a pKa typically around 8-11) will be protonated in acidic solutions, forming a more soluble salt. The aminopyrimidine moiety is generally considered to have moderate solubility in water and good solubility in polar organic solvents.

Table 1: Predicted and Analogous Solubility Data for N-(Piperidin-4-yl)pyrimidin-2-amine

| Solvent/Medium | Predicted Solubility of N-(Piperidin-4-yl)pyrimidin-2-amine | Analogous Compound Data (Compound and Reference) |

| Aqueous Buffers | ||

| pH 2.0 | High (due to salt formation) | N/A |

| pH 7.4 | Low to Moderate | Hit B (an imidazo[1,2-a]pyridine derivative) showed a thermodynamic solubility of 1.4 µM at pH 7.4.[1] |

| Organic Solvents | ||

| Methanol | Soluble | 2-Aminopyrimidine is readily soluble in alcohol.[2] |

| Ethanol | Soluble | 2-Aminopyrimidine is readily soluble in alcohol.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |

| Chloroform | Soluble | 2-Aminopyrimidine is readily soluble in chloroform.[2] |

| Non-polar solvents (e.g., Hexane) | Poorly Soluble | Piperidine exhibits limited solubility in nonpolar solvents like hexane. |

Stability Profile

The stability of N-(Piperidin-4-yl)pyrimidin-2-amine will be influenced by temperature, pH, light, and oxidative conditions. The piperidine ring can be susceptible to oxidation, while the overall molecule may undergo hydrolysis at extreme pH values.

Table 2: Predicted and Analogous Stability Data for N-(Piperidin-4-yl)pyrimidin-2-amine

| Condition | Predicted Stability Profile | Analogous Compound Data (Compound and Reference) |

| Thermal Stability | Stable at room temperature. Potential for degradation at elevated temperatures. | 4-Aminopyridine and 3,4-diaminopyridine oral capsules were stable for at least 1 month at 37°C.[3] |

| pH Stability | Likely more stable at neutral pH. Potential for hydrolysis under strong acidic or basic conditions. | Pyrimidin-2-one nucleosides have been synthesized to be acid-stable. |

| Photostability | Potential for photodegradation upon exposure to UV light, a common characteristic of heterocyclic compounds. | N/A |

| Oxidative Stability | The piperidine moiety may be susceptible to oxidation. | N/A |

| Plasma/Microsomal Stability | Variable, dependent on metabolic pathways. | A pyrimidin-2-amine derivative (compound 8h) exhibited high plasma stability (t½ > 289.1 min) and liver microsomal stability (t½ > 145 min). |

Note: The predicted stability is based on general chemical principles of the constituent functional groups. Specific degradation pathways and rates for N-(Piperidin-4-yl)pyrimidin-2-amine have not been reported in the cited literature.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of solubility and stability, which can be applied to N-(Piperidin-4-yl)pyrimidin-2-amine.

This protocol determines the thermodynamic equilibrium solubility.

-

Preparation of Saturated Solution: Add an excess amount of N-(Piperidin-4-yl)pyrimidin-2-amine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in units of mg/mL or µM.

-

Preparation of Slurry: Add a known mass of N-(Piperidin-4-yl)pyrimidin-2-amine to a vial.

-

Solvent Addition: Add a small, measured volume of the organic solvent of interest (e.g., methanol, ethanol, DMSO) to the vial.

-

Dissolution: Stir or vortex the mixture at a constant temperature. Continue adding small, measured volumes of the solvent until the solid is completely dissolved.

-

Calculation: Calculate the solubility based on the mass of the compound and the total volume of solvent required for complete dissolution.

These protocols are based on the International Council for Harmonisation (ICH) guidelines.

4.3.1. Thermal Stability (Accelerated Stability Testing)

-

Sample Preparation: Store accurately weighed samples of the solid compound in controlled environment chambers at elevated temperatures and humidity, as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Data Evaluation: Determine the rate of degradation and predict the shelf-life under normal storage conditions.

4.3.2. pH Stability (Hydrolytic Stability)

-

Sample Preparation: Prepare solutions of the compound in a series of aqueous buffers covering a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0, and 12.0).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 50°C) and protect them from light.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Quantify the remaining parent compound and any major degradation products using HPLC.

-

Data Evaluation: Determine the degradation rate constant and half-life at each pH.

4.3.3. Photostability

-

Sample Preparation: Expose samples of the solid compound and solutions in transparent, photostable containers to a light source that meets ICH Q1B guideline specifications. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: After exposure, compare the samples to the dark control for any changes in physical properties and for assay and purity by HPLC.

-

Data Evaluation: Assess the extent of degradation due to light exposure.

Potential Biological Signaling Pathway

Derivatives of piperidinyl aminopyrimidine have been identified as inhibitors of IκB kinase (IKK-2), a key enzyme in the NF-κB signaling pathway. This pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and survival. Inhibition of IKK-2 prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

Caption: IKK-2/NF-κB Signaling Pathway Inhibition.

Conclusion

While specific experimental data on the solubility and stability of N-(Piperidin-4-yl)pyrimidin-2-amine are not widely published, its structural components suggest a predictable physicochemical profile. The compound is likely to exhibit pH-dependent aqueous solubility and be susceptible to degradation under harsh conditions. The provided experimental protocols offer a robust framework for researchers to determine these critical properties, which are essential for advancing the development of this and similar molecules. Furthermore, its potential role as an inhibitor of the IKK-2/NF-κB pathway provides a rationale for its investigation in inflammatory diseases and oncology.

References

The Multifaceted Biological Activities of Aminopyrimidine Piperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of this compound class, with a focus on their anticancer, anti-inflammatory, and neurological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with their mechanism of action.

Anticancer Activity

Aminopyrimidine piperidine derivatives have shown significant promise as anticancer agents, primarily through their potent inhibition of various protein kinases that are critical for tumor growth and survival.

Kinase Inhibition

1.1.1. IκB Kinase (IKK-2) Inhibition

A significant area of investigation has been the development of aminopyrimidine piperidine compounds as inhibitors of IκB kinase-2 (IKK-2), a key enzyme in the NF-κB signaling pathway.[1] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation and inflammation.[1]

Quantitative Data for IKK-2 Inhibitors

| Compound | Substituent at Piperidinylamino | Aromatic Substituent | IKK-2 IC50 (µM) | Reference |

| 1 | H | 4-Morpholinosulfonylphenyl | >10 | [1] |

| 2 | Methanesulfonyl | 4-Morpholinosulfonylphenyl | 2.54 | [1] |

| 3 | Aminosulfonyl | 4-Morpholinosulfonylphenyl | 3.21 | [1] |

| 17 | H | 4-(Piperazin-1-ylsulfonyl)phenyl | 1.30 | [1] |

1.1.2. Tropomyosin Receptor Kinase A (TrkA) Inhibition

Certain aminopyrimidine derivatives have been identified as potent inhibitors of TrkA, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[2]

Quantitative Data for TrkA Inhibitors

| Compound | TrkA IC50 (nM) | Antiproliferative Activity (KM-12 cells) | Reference |

| C3 | 6.5 | Significant inhibition | [2] |

| C4 | 5.0 | Not reported | [2] |

| C6 | 7.0 | Not reported | [2] |

1.1.3. Anaplastic Lymphoma Kinase (ALK) and ROS1 Dual Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been developed as dual inhibitors of ALK and ROS1 kinases, which are key drivers in certain types of non-small-cell lung cancer.[3]

Quantitative Data for ALK/ROS1 Dual Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Enzymatic IC50 (nM) | Reference |

| 2e | H3122 (ALK-addicted) | 6.27 | ALKL1196M: 41.3 | [3] |

| 2e | HCC78 (ROS1-addicted) | 10.71 | ROS1G2032R: 104.7 | [3] |

| Crizotinib | H3122 (ALK-addicted) | Not reported | ALKL1196M: ~82.6 | [3] |

| Crizotinib | HCC78 (ROS1-addicted) | Not reported | ROS1G2032R: 643.5 | [3] |

Antiproliferative Activity and Cell Cycle Arrest

Beyond direct kinase inhibition, aminopyrimidine piperidine compounds exhibit antiproliferative effects by inducing cell cycle arrest and apoptosis. For instance, certain 2,4-diaminopyrimidine derivatives have been shown to cause G2/M cell-cycle arrest in a dose-dependent manner.[4]

Quantitative Data for Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Comparison to Fluorouracil | Reference |

| 27 | HepG2, A549, MDA-MB-231, MCF-7 | Stronger antitumor activities | Stronger | [4] |

| 28 | MDA-MB-231 | 7.46 | Two-fold improvement | [4] |

| 28 | A549 | 12.78 | Two-fold improvement | [4] |

Anti-HIV Activity

A notable therapeutic application of aminopyrimidine piperidine compounds is their potent activity against the Human Immunodeficiency Virus (HIV). These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the reverse transcriptase enzyme crucial for viral replication.

Quantitative Data for Anti-HIV Activity

| Compound | Activity vs. Wild-Type HIV-1 (EC50) | Activity against Reverse Transcriptase (IC50) | Reference |

| Various derivatives | Single-digit nanomolar concentrations | Lower than nevirapine | [5] |

Neurological and Anti-inflammatory Activities

While the primary focus has been on oncology and virology, emerging evidence suggests the potential of aminopyrimidine piperidine derivatives in treating neurological disorders and inflammatory conditions. Their activity as IKK-2 inhibitors inherently links them to anti-inflammatory pathways. Furthermore, some derivatives are being explored for their potential in managing Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminopyrimidine piperidine compounds.

Kinase Inhibition Assay (General Protocol)

Detailed Protocol for IKK-2 Kinase Assay:

-

Reagent Preparation:

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.6), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

Dilute recombinant human IKK-2 enzyme in the reaction buffer.

-

Prepare a substrate solution containing a biotinylated IκBα peptide and ATP in the reaction buffer.

-

Prepare serial dilutions of the aminopyrimidine piperidine test compounds in DMSO, and then further dilute in the reaction buffer.

-

-

Assay Procedure:

-

Add the diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the diluted IKK-2 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add a detection reagent (e.g., a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin for a TR-FRET assay).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Antiproliferative Assay (MTT Assay)

Detailed Protocol for MTT Assay:

-

Cell Seeding:

-

Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyrimidine piperidine compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

Detailed Protocol for Cell Cycle Analysis:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

The aminopyrimidine piperidine scaffold represents a versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy against a range of targets in cancer, HIV, and potentially other diseases highlights its importance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore and exploit the therapeutic potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. promega.com [promega.com]

- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

N-(Piperidin-4-yl)pyrimidin-2-amine as a kinase inhibitor scaffold

An In-depth Technical Guide to the N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(Piperidin-4-yl)pyrimidin-2-amine core is a significant "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications, primarily in oncology. Its structural features, especially the 2-aminopyrimidine moiety, allow for critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the role of the natural adenine base of ATP. This guide provides a comprehensive overview of this scaffold, covering its synthesis, mechanism of action, structure-activity relationships, and preclinical data. It includes detailed tables of quantitative data, descriptions of common experimental protocols, and visualizations of key concepts to serve as a resource for professionals in drug discovery and development.

Introduction to the Scaffold

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine ring is a foundational heterocyclic structure found in numerous biologically active compounds and approved drugs. Fused pyrimidine systems, in particular, are highly effective in inhibiting EGFR activity in cancer cells[1].

Within this class, the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has emerged as a versatile and potent core for designing a wide range of kinase inhibitors. Derivatives of this scaffold have shown inhibitory activity against numerous important kinase targets, including Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinases (CDKs), Protein Kinase B (Akt), Janus Kinase 2 (JAK2), and Aurora Kinases[2][3][4][5][6]. The piperidine group provides a key vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives typically involves a multi-step process starting from commercially available pyrimidine and piperidine precursors. While specific routes vary depending on the desired final substitutions, a common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with the amine of a protected piperidine derivative.

A generalized synthetic workflow can be outlined as follows:

-

Preparation of the Pyrimidine Core: This often starts with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. One chlorine is selectively displaced to introduce a key substituent, often through a Suzuki or Buchwald-Hartwig coupling reaction.

-

Coupling with Piperidine: The second chlorine atom is then displaced by the amino group of a suitable piperidine derivative. The piperidine nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc) to ensure regioselectivity.

-

Deprotection and Derivatization: The Boc protecting group is subsequently removed, typically under acidic conditions (e.g., HCl in ethyl acetate), to yield the free piperidine amine. This amine can then be further functionalized if desired.

Alternative strategies may involve building the pyrimidine ring itself from acyclic precursors and incorporating the piperidine moiety at an appropriate stage[2][7].

Mechanism of Action and Target Kinases

The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site of the target kinase. The 2-aminopyrimidine portion of the scaffold is crucial for this activity. It typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site.

The piperidine ring and its substituents extend from this anchor point into other regions of the ATP pocket, such as the solvent-exposed region or a deeper hydrophobic pocket, allowing for the fine-tuning of potency and selectivity against different kinases[2].

Key Kinase Targets:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a target in cancer therapy. Derivatives of this scaffold have yielded highly potent PLK4 inhibitors[2].

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their overexpression is common in various cancers. The scaffold has been used to develop potent inhibitors of CDK2, CDK4, and CDK6[3][8][9][10].

-

Protein Kinase B (Akt): A key node in the PI3K signaling pathway that promotes cell survival and proliferation. The scaffold has led to the discovery of orally bioavailable Akt inhibitors like AZD5363[4][11][12].

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. The scaffold has been successfully employed to create inhibitors of Aurora A and B[2][6].

-

JAK2/FLT3: Dual inhibitors targeting these kinases have been developed for hematological malignancies[5].

Structure-Activity Relationships (SAR)

The SAR for the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold is well-explored, allowing for rational drug design. The molecule can be dissected into three main regions for modification: the pyrimidine core, the piperidine linker, and the terminal substituent.

Caption: Key regions for Structure-Activity Relationship (SAR) modifications.

-

Pyrimidine Core (Region 1): Substitutions on the pyrimidine ring itself can influence electronic properties and interactions within the ATP-binding site. Small groups like methyl or fluorine can enhance potency[13]. Fused ring systems, such as pyrrolo[2,3-d]pyrimidine, are also common and can provide additional interaction points[4][11].

-

Piperidine Linker (Region 2): The piperidine ring acts as a rigid linker, properly orienting the R2 substituent. It also contributes to the overall physicochemical properties, including solubility. In some cases, it can be replaced by a piperazine ring to create new interaction vectors or improve properties[5].

-

R2 Substituent (Region 3): This is the most frequently modified position and is critical for determining potency and selectivity. By varying the group attached to the piperidine, the inhibitor can be tailored to fit the specific topology of a target kinase's active site. Aromatic and heteroaromatic rings are common substituents, often targeting a hydrophobic pocket[13]. Introducing polar groups can improve solubility and pharmacokinetic profiles[2].

Quantitative Data Summary

The following tables summarize the in vitro potency of representative compounds based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold against various kinase targets.

Table 1: PLK4 and Aurora Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 / Ki | Reference |

|---|---|---|---|

| 8h | PLK4 | IC50 = 6.7 nM | [2] |

| 3r | PLK4 | IC50 = 17.4 nM | [2] |

| 3b | PLK4 | IC50 = 31.2 nM | [2] |

| Centrinone | PLK4 | IC50 = 2.71 nM | [2] |

| VX680 | PLK4 | Ki = 7.66 nM | [2] |

| VX680 | Aurora A/B/C | Ki = 0.65/3.36/4.6 nM | [2] |

| 18 (CYC116) | Aurora A/B | Ki = 8.0 / 9.2 nM |[6] |

Table 2: CDK and Other Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 / Ki | Reference |

|---|---|---|---|

| 10d | CDK4 / CDK6 | IC50 = 7.4 / 0.9 nM | [3] |

| 7l | CDK2/cyclin A2 | IC50 = 64.42 nM | [8] |

| 15 | CDK2 | Ki = 5 nM | [10] |

| 8d | PAK4 | IC50 = 60 nM | [14] |

| 14j | JAK2 / FLT3 | IC50 = 27 / 30 nM | [5] |

| AZD5363 | Akt | Potent (nanomolar) |[4] |

Table 3: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line(s) | IC50 / GI50 | Reference |

|---|---|---|---|

| 7l | MV4-11, HT-29, MCF-7 | IC50 = 0.83, 2.12, 3.12 µM | [8] |

| 12c | UO-31 (Renal) | IC50 = 0.87 µM | [7] |

| 15 | Panel of 13 lines | GI50 = 0.127–0.560 μM | [10] |

| 8h | Breast cancer cells | Excellent activity |[2] |

Pharmacokinetics and Preclinical Data

A significant challenge in drug development is achieving favorable pharmacokinetic (ADME) properties. Early derivatives of this scaffold sometimes suffered from rapid metabolism and low oral bioavailability[11]. However, targeted chemical modifications have successfully addressed these issues.

-

Improved Stability and Bioavailability: For example, compound 8h, a PLK4 inhibitor, exhibited high stability in both plasma (t½ > 289.1 min) and liver microsomes (t½ > 145 min)[2]. The Akt inhibitor AZD5363 was optimized to have good preclinical DMPK properties, leading to its advancement as a clinical candidate[4]. Other series have reported oral bioavailabilities of over 50% in rat models[15].

-

In Vivo Efficacy: Several compounds have demonstrated significant anti-tumor activity in preclinical xenograft models. Orally administered AZD5363 led to the inhibition of tumor growth in a breast cancer model[4]. Similarly, other optimized Akt inhibitors strongly inhibited the growth of human tumor xenografts in mice at well-tolerated doses[11][12].

Key Experimental Protocols

The evaluation of novel kinase inhibitors involves a standard cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant kinase.

-

Principle: Recombinant kinase enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled ³³P-ATP), and the test compound at various concentrations.

-

Procedure:

-

The kinase reaction is initiated in a buffer solution containing the enzyme, substrate, MgCl₂, and ATP.

-

The test compound, dissolved in DMSO, is added to the reaction mixture.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Detection: Quantification can be achieved by measuring incorporated radioactivity (for ³³P-ATP), using phosphorylation-specific antibodies in an ELISA format, or through fluorescence/luminescence-based ATP consumption assays.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.

-

Principle: The assay quantifies the total number of viable cells after a period of drug exposure.

-

Procedure:

-

Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound across a range of concentrations for a specified duration (typically 72 hours).

-

A viability reagent is added. For an MTT assay, this is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product. For an SRB assay, sulforhodamine B dye binds to total cellular protein.

-

The colored product is solubilized and the absorbance is read using a plate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated controls. IC50 or GI50 values are then calculated.

Target Engagement and Pathway Modulation (Western Blot)

This assay confirms that the inhibitor affects its intended target within the cell.

-

Principle: Western blotting is used to measure the phosphorylation status of the target kinase or its downstream substrates.

-

Procedure:

-

Cells are treated with the test compound for a short period (e.g., 1-4 hours).

-

Cells are lysed, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-Akt) and the total protein.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

-

Analysis: A reduction in the phosphorylated protein signal in treated cells indicates successful target engagement and pathway inhibition[4].

Visualized Workflows and Pathways

Drug Discovery Workflow

The following diagram illustrates a typical workflow for developing a kinase inhibitor based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives as Polo-like Kinase 4 Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

While the specific in vitro mechanism of action for the parent compound N-(Piperidin-4-yl)pyrimidin-2-amine is not extensively documented in publicly available literature, a series of its derivatives have been synthesized and characterized as potent inhibitors of Polo-like kinase 4 (PLK4). This guide will focus on the in vitro mechanism of action of these derivatives, using compound 8h from a key study as a representative example to illustrate the core biological activities and experimental methodologies.[1]

Core Mechanism of Action: PLK4 Inhibition

N-(Piperidin-4-yl)pyrimidin-2-amine derivatives, such as compound 8h, function as ATP-competitive inhibitors of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[2][3][4][5] By binding to the ATP-binding pocket of the PLK4 kinase domain, these compounds block its enzymatic activity, preventing the phosphorylation of downstream substrates necessary for the formation of new centrioles.[6]

The dysregulation and overexpression of PLK4 are linked to abnormal centrosome numbers, which can lead to genomic instability and tumorigenesis.[3][6][7] Consequently, inhibiting PLK4 is a promising therapeutic strategy in oncology.[2][3][7] The inhibition of PLK4 by these compounds leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6]

PLK4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PLK4 in centriole duplication and the inhibitory action of the N-(Piperidin-4-yl)pyrimidin-2-amine derivative.

Quantitative Data: In Vitro Potency

The in vitro efficacy of these compounds is determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound | PLK4 IC50 (μM) |

| 8h | 0.0067 [1] |

| 3b | 0.0312[1] |

| 3r | 0.0174[1] |

| 3u | 0.0714[1] |

| 3v | 0.313[1] |

| Compound | MCF-7 IC50 (μM) | BT474 IC50 (μM) | MDA-MB-231 IC50 (μM) |

| 8h | 0.011 ± 0.001 | 0.029 ± 0.003 | 0.015 ± 0.002 |

Data for Tables 1 and 2 are sourced from a study on novel pyrimidin-2-amine derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings.

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Objective: To determine the IC50 value of a test compound against PLK4.

Materials:

-

Recombinant human PLK4 enzyme

-

PLK4 substrate (e.g., a suitable peptide or protein like STIL)

-

ATP

-

Test compound (e.g., Compound 8h)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij-35)[8]

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in Assay Buffer to the desired final concentrations.

-

Reaction Setup: a. To the wells of a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control). b. Add 5 µL of a 2X kinase/substrate solution (containing PLK4 and its substrate in Assay Buffer). c. Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiation of Kinase Reaction: a. Add 2.5 µL of a 4X ATP solution (in Assay Buffer) to all wells to initiate the reaction. The final volume should be 10 µL. b. Incubate the plate at 30°C for 60 minutes.

-

Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: a. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. b. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data with respect to the positive control (DMSO only, 100% activity) and negative control (no ATP, 0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

Objective: To determine the anti-proliferative IC50 value of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom tissue culture plates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include wells with medium only (blank) and medium with DMSO (vehicle control). c. Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PLK4: a promising target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PLK4 inhibition in cancer therapy - Watch Related Videos [visualize.jove.com]

- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]

- 8. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for N-(Piperidin-4-yl)pyrimidin-2-amine

For researchers, scientists, and drug development professionals, N-(Piperidin-4-yl)pyrimidin-2-amine and its derivatives represent a versatile scaffold with significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of commercial suppliers, key technical data, and insights into the compound's biological activities and associated experimental protocols.

Commercial Availability

A number of chemical suppliers offer N-(Piperidin-4-yl)pyrimidin-2-amine and its hydrochloride salt. The availability, purity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| CymitQuimica | N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride | 950649-10-2 | C₉H₁₅ClN₄ | 214.70 | >95% | Various quantities available.[1] |

| JHECHEM CO LTD | N-(Piperidin-4-yl)pyrimidin-2-amine | 393473-52-8 | C₉H₁₄N₄ | 178.23 | Not specified | Available on ECHEMI.[2] |

| Aladdin | N-(Piperidin-4-yl)pyrimidin-2-amine | 393473-52-8 | C₉H₁₄N₄ | 178.23 | >98% | Available on Chemsrc.com.[3][4] |

| Laibo Chem | N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride | 950649-10-2 | C₉H₁₅ClN₄ | 214.70 | Not specified | Various package sizes offered.[5] |

| Alchem Pharmtech | N-(Piperidin-4-yl)pyrimidin-2-amine | 69385-85-9 | Not specified | Not specified | Not specified | Custom synthesis may be available.[6] |

Physicochemical Properties

The core compound, N-(Piperidin-4-yl)pyrimidin-2-amine, possesses the following general properties:

| Property | Value |

| Molecular Formula | C₉H₁₄N₄ |

| Molecular Weight | 178.23 g/mol [3] |

| Boiling Point | 345.3 ± 52.0 °C at 760 mmHg[3] |

| Density | 1.2 ± 0.1 g/cm³[3] |

Biological Activity and Therapeutic Potential

Derivatives of N-(Piperidin-4-yl)pyrimidin-2-amine have been investigated for a range of biological activities, highlighting its importance as a privileged scaffold in drug discovery.

As EGFR Inhibitors for Non-Small Cell Lung Cancer

Certain 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M/L858R mutant, which is associated with resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). These compounds have shown the ability to suppress the proliferation of cancer cell lines such as H1975.

As HIV-1 Reverse Transcriptase Inhibitors

Novel series of piperidin-4-yl-aminopyrimidine derivatives have been developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated significant activity against wild-type HIV-1 and some drug-resistant strains.

As Modulators of Wnt/β-Catenin Signaling

A derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway. This compound has shown potential in increasing bone formation rate, suggesting its utility in treating bone disorders.

As CDK4 and AMPK Inhibitors

A multikinase inhibitor based on a pyridopyrimidine scaffold, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMP-activated protein kinase (AMPK). This compound induces apoptosis in tumor cells, indicating its potential as an anticancer agent.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating derivatives of N-(Piperidin-4-yl)pyrimidin-2-amine.

General Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. For example, the synthesis of 2,4-disubstituted pyrimidine derivatives can be achieved by reacting a di-chlorinated pyrimidine with an appropriate amine, followed by a second substitution with a different amine or other nucleophile.

Experimental Workflow: General Synthesis

Caption: General synthesis workflow for N-(Piperidin-4-yl)pyrimidin-2-amine derivatives.

In Vitro Kinase Inhibition Assay (e.g., EGFR, CDK4)

-

Enzyme and Substrate Preparation : Recombinant human EGFR or CDK4/Cyclin D1 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in kinase assay buffer.

-

Compound Dilution : The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

Kinase Reaction : The enzyme, substrate, and test compound are incubated together in the presence of ATP at an appropriate concentration (often near the Km for ATP).

-

Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding : Cancer cells (e.g., H1975 for EGFR inhibitors) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

HIV-1 Reverse Transcriptase Assay

-

Enzyme and Template/Primer : Recombinant HIV-1 reverse transcriptase and a template/primer (e.g., poly(rA)/oligo(dT)) are used.

-

Reaction Mixture : The enzyme is incubated with the test compound in a reaction buffer containing the template/primer and dNTPs (one of which is typically labeled, e.g., ³H-dTTP).

-